molecular formula C14H18N2O3S B12684705 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate CAS No. 199172-85-5

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate

Cat. No.: B12684705
CAS No.: 199172-85-5
M. Wt: 294.37 g/mol
InChI Key: GDDSSUFLORDCHW-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate is a chemical compound with a complex structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate typically involves the reaction of benzothiazole derivatives with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-3-pyridyl)-benzothiazol-2-one
  • N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
  • 2-arylbenzothiazole derivatives

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate is unique due to its specific structure, which combines a benzothiazole ring with a carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

199172-85-5

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-propylcarbamate

InChI

InChI=1S/C14H18N2O3S/c1-2-8-15-14(18)19-10-5-9-16-13(17)11-6-3-4-7-12(11)20-16/h3-4,6-7H,2,5,8-10H2,1H3,(H,15,18)

InChI Key

GDDSSUFLORDCHW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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